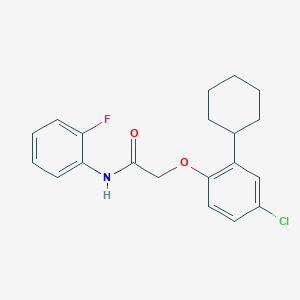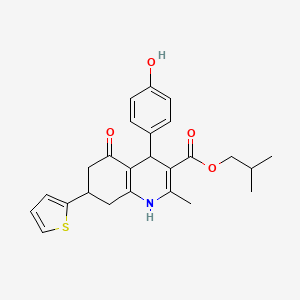![molecular formula C15H12Cl2N4S B11082750 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 539811-22-8](/img/structure/B11082750.png)
5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-Dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound with the molecular formula C15H12Cl2N4S. It is a member of the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 3,4-dichloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
5-[(3,4-Dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted triazoles .
Scientific Research Applications
5-[(3,4-Dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism by which 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves the inhibition of specific enzymes and molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation . The compound’s interaction with cellular pathways and molecular targets is a subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione include:
- 5-[(2,6-Dimethylanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-[(4-Methoxyanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-(2,3-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
These compounds share a similar triazole core structure but differ in the substituents attached to the triazole ring. The unique substituents in this compound contribute to its distinct chemical and biological properties .
Properties
CAS No. |
539811-22-8 |
|---|---|
Molecular Formula |
C15H12Cl2N4S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
3-[(3,4-dichloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H12Cl2N4S/c16-12-7-6-10(8-13(12)17)18-9-14-19-20-15(22)21(14)11-4-2-1-3-5-11/h1-8,18H,9H2,(H,20,22) |
InChI Key |
XSPFUUGBCGSSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2,3-dimethylphenyl)amine](/img/structure/B11082679.png)


![N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide](/img/structure/B11082694.png)
![Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11082701.png)
![3-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]-6-(4-methoxyphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B11082706.png)
![N-Mesityl-2-{[4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11082711.png)
![Ethyl 5-(cyclopentylcarbamoyl)-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11082713.png)
![N'-{hydroxy[bis(4-methoxyphenyl)]acetyl}-N-(2-methylphenyl)benzohydrazide](/img/structure/B11082717.png)
![2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11082732.png)
![Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate](/img/structure/B11082734.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11082737.png)
![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11082748.png)

